Gly-his-gly

Bioinorganic Chemistry Coordination Chemistry Metalloprotein Modeling

Researchers studying metal coordination or minimalist biomaterials often face functional inconsistencies with generic tripeptides. Gly-His-Gly (GHG) is a sequence-defined model ligand that uniquely forms a two-fused-chelate-ring system with Cu(II), enabling precise potentiometric and spectroscopic investigations distinct from C-terminal histidine analogs. Its imidazole deprotonation triggers robust hydrogelation (G' ~ 50 kPa), making it ideal for pH-responsive drug delivery depots and injectable scaffolds. - Distinct Coordination Chemistry: Central His placement dictates exclusive two-fused-chelate-ring Cu(II) geometry. - Reliable Hydrogelation: Forms self-supporting gels at 40 mM, a property absent in Gly-Gly-His. - Broad-Spectrum Binding: Complexes Cu(II) and Ni(II) for versatile heavy-metal removal applications.

Molecular Formula C10H15N5O4
Molecular Weight 269.26 g/mol
CAS No. 7758-33-0
Cat. No. B1329698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-his-gly
CAS7758-33-0
SynonymsGly-His-Gly
glycyl-histidyl-glycine
glycyl-L-histidylglycine
Molecular FormulaC10H15N5O4
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN
InChIInChI=1S/C10H15N5O4/c11-2-8(16)15-7(1-6-3-12-5-14-6)10(19)13-4-9(17)18/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,19)(H,15,16)(H,17,18)
InChIKeyADZGCWWDPFDHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-His-Gly: Core Properties and Scientific Utility


Glycyl-L-histidyl-glycine (Gly-His-Gly; GHG) is a linear tripeptide with the sequence H-Gly-His-Gly-OH, comprising two glycine residues flanking a central L-histidine [1]. With a molecular weight of 269.26 g/mol and an XLogP3-AA of -4.5, it exhibits high aqueous solubility and distinct coordination chemistry driven by the imidazole moiety of the histidine residue [1]. This tripeptide is primarily employed as a model ligand in bioinorganic chemistry to study metal ion binding, particularly with Cu(II) and Ni(II), and has recently emerged as a minimalist hydrogelator in materials science [2][3].

Gly-His-Gly vs. Generic Histidine Tripeptides


The position of the histidine residue within a tripeptide sequence dictates the stoichiometry, geometry, and stability of its metal complexes, as well as its higher-order self-assembly behavior [1]. For instance, shifting histidine from the central position (as in Gly-His-Gly) to the C-terminus (as in Gly-Gly-His) alters the copper coordination mode from a two-fused-chelate-ring system to a three-fused-chelate-ring system, directly impacting thermodynamic stability and redox activity [1]. Similarly, the central His placement is critical for pH-triggered hydrogelation; analogous tripeptides like Gly-Gly-His or His-Gly-Gly do not exhibit the same supramolecular gelation propensity under identical conditions [2][3]. Substituting a close analog based solely on amino acid composition ignores these critical, sequence-dependent functional divergences.

Gly-His-Gly: Stability, Assembly, and Coordination


Coordination Mode: Central vs. Terminal Histidine

Systematic potentiometric and spectroscopic analysis of 27 tripeptides revealed that the coordination mode of Cu(II) is determined by the position of the histidine residue. When His is centrally located, as in Gly-His-Gly, copper coordinates via two fused chelate rings involving the N-terminal amine, the first deprotonated amide nitrogen, and the imidazole N, forming complexes such as MHA, MH-1A, MH-2A, MA2, and MH-1A2 [1]. In contrast, tripeptides with His at the C-terminus, such as Gly-Gly-His, form a distinct three-fused-chelate-ring structure utilizing both deprotonated amide nitrogens, the N-terminal amine, and the imidazole N, resulting in complexes like MHA, MA, MH-2A, and MH-2A2 [1]. This structural divergence directly dictates the number and type of protonated/deprotonated species present in solution and influences the peptide's subsequent application potential.

Bioinorganic Chemistry Coordination Chemistry Metalloprotein Modeling

pH-Triggered Hydrogelation

Gly-His-Gly (GHG) exhibits a unique and quantifiable capacity for pH-triggered hydrogel formation not observed in closely related tripeptides. Upon deprotonation of its imidazole group at elevated pH, GHG self-assembles into long, crystalline fibrils, yielding a robust hydrogel with a storage modulus (G') of approximately 50 kPa at a critical gelation concentration of 40 mM [1]. This behavior is absent in analogous tripeptides like Gly-His-Lys, which does not form a hydrogel under these conditions, underscoring the critical role of the terminal glycine in the self-assembly process of GHG . The resulting hydrogel is a physically crosslinked network whose thermostability can be further modulated by Hofmeister salts; for instance, specific anions can lower the gel-sol transition temperature (Tgs) by up to 10°C [2].

Supramolecular Chemistry Biomaterials Peptide Self-Assembly

Metal Ion Selectivity: GHG vs. GGH

In a comparative study using peptide-modified silicon nanowire (SiNW) field-effect transistor sensors, Gly-His-Gly and Gly-Gly-His exhibited divergent metal ion selectivity profiles. Gly-Gly-His-modified SiNWs demonstrated clear selectivity for copper ions, even in the presence of interfering zinc ions. In stark contrast, Gly-His-Gly-modified SiNWs failed to show this copper selectivity, with the signal being undifferentiable in the presence of zinc [1]. This functional disparity highlights how the sequence variation (central His vs. C-terminal His) dictates the molecular recognition event at the sensor interface. Separately, Gly-His-Gly forms a stable complex with Cu(II) for applications in wastewater remediation, effectively detecting and removing Cu2+ ions by forming a specific tripeptide-metal complex .

Electrochemical Sensing Environmental Monitoring Metal Detection

Gly-His-Gly: Validated Applications


Model Ligand for Bioinorganic Studies

Gly-His-Gly serves as a well-defined model for studying Cu(II) binding in peptides where histidine occupies a central position. Its distinct two-fused-chelate-ring coordination mode, contrasted with the three-fused-chelate-ring mode of C-terminal His peptides like Gly-Gly-His, makes it invaluable for potentiometric and spectroscopic investigations aimed at understanding the influence of ligand architecture on metal complex stability and speciation [1]. Researchers modeling copper-binding sites in proteins like prions or amyloid-beta, where histidine residues are not at the immediate N-terminus, would select Gly-His-Gly over Gly-Gly-His for its superior structural mimicry [2].

pH-Responsive Hydrogel Building Block

Leveraging its unique ability to form strong, self-supporting hydrogels (G' ~ 50 kPa at 40 mM) upon imidazole deprotonation, Gly-His-Gly is an ideal candidate for developing minimalist biomaterials [1]. Unlike the non-gelating analog Gly-His-Lys, Gly-His-Gly can be used to construct pH-responsive drug delivery depots, injectable scaffolds for cell culture, or components in soft robotics where a reversible, low-molecular-weight gelator is required [1]. Its thermostability can be further tuned with Hofmeister salts, providing an additional layer of material property control .

MOFs for Gas Sorption and Separation

The coordination of Gly-His-Gly with Cu(II) ions has been demonstrated to form 3D isoreticular peptide-based porous frameworks that exhibit 'sponge-like' behavior [1]. These metal-biomolecule frameworks undergo reversible structural collapse and re-expansion upon guest evacuation and re-adsorption. This property makes Gly-His-Gly a valuable ligand for creating dynamic, flexible MOFs for applications in gas storage, molecular separation, or sensing, where framework flexibility is a desired functional attribute [1].

Non-Selective Metal Chelation in Wastewater

Owing to its capacity to form stable complexes with Cu(II) and Ni(II) ions, Gly-His-Gly is a documented agent for detecting and removing these heavy metals from wastewater streams [1]. Its non-selective binding profile, in contrast to the copper-specific Gly-Gly-His, may be advantageous in scenarios requiring the broad-spectrum chelation and precipitation of multiple transition metal contaminants in a single treatment step [2]. This positions it as a versatile, cost-effective ligand for environmental engineering and industrial effluent treatment processes .

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